7-Chloro-3-methylbenzo[d]isothiazole
Description
7-Chloro-3-methylbenzo[d]isothiazole is a heterocyclic compound featuring a fused benzene-isothiazole ring system with chloro and methyl substituents at positions 7 and 3, respectively. The isothiazole moiety (a five-membered ring containing nitrogen and sulfur at positions 1 and 2) confers unique electronic and steric properties, making it a versatile scaffold in medicinal and materials chemistry.
Isothiazoles and their benzo-fused analogs are known for their bioactivity, including antiviral, antitumor, and anti-inflammatory properties . The chloro substituent enhances electrophilicity and binding affinity to biological targets, while the methyl group improves lipophilicity, influencing pharmacokinetic profiles .
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
7-chloro-3-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 |
InChI Key |
ZNZJEMBXFYJCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylbenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylbenzo[d]isothiazole with chlorinating agents. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of 7-Chloro-3-methylbenzo[d]isothiazole may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-amino-3-methylbenzo[d]isothiazole or 7-thio-3-methylbenzo[d]isothiazole.
Oxidation: Formation of 7-chloro-3-methylbenzo[d]isothiazole sulfoxide or sulfone.
Reduction: Formation of 7-chloro-3-methylbenzo[d]isothiazole thiol.
Scientific Research Applications
7-Chloro-3-methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and biocides
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylbenzo[d]isothiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 7-Chloro-3-methylbenzo[d]isothiazole with three structurally related compounds:
Key Observations:
Heterocyclic Core Differences: Isothiazole vs. Isoxazole: The substitution of sulfur for oxygen in the heterocycle (isothiazole vs. isoxazole) significantly alters electronic properties. Isothiazoles exhibit higher electron-withdrawing capacity due to sulfur's polarizability, enhancing reactivity in cross-coupling reactions . Benzodithiazine vs. Benzoisothiazole: Benzodithiazines (e.g., compound in ) feature a 1,1-dioxo group, increasing polarity and solubility compared to the non-oxidized benzoisothiazole core.
Substituent Effects :
- The chloro group at position 7 in 7-Chloro-3-methylbenzo[d]isothiazole and its phenyl analog enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites).
- Methyl vs. Phenyl Groups : The methyl group in the target compound improves metabolic stability compared to the bulkier phenyl group in , which may reduce bioavailability due to steric hindrance.
Thermal Stability :
- Compounds with fused triazole rings (e.g., ) exhibit higher thermal stability (dec. >250°C) compared to simpler benzoisothiazoles, likely due to extended π-conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
